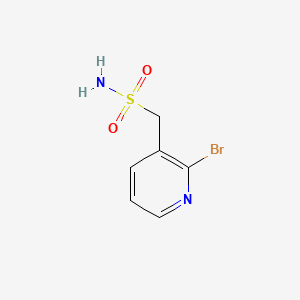![molecular formula C26H57N5 B6605460 10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine CAS No. 2561477-21-0](/img/structure/B6605460.png)
10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(4-{2-[(10-aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine, often referred to as 10-ADP, is a synthetic amine that has been used extensively in scientific research over the past several decades. It is a versatile compound that has a wide range of applications, from biochemical and physiological studies to drug development.
科学研究应用
10-ADP has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins and enzymes, as well as to study the structure and function of other biological molecules. It has also been used as a model system for studying the effects of drugs on the human body, as well as for studying the mechanism of action of various drugs. Additionally, 10-ADP has been used in the development of novel therapeutic agents.
作用机制
The exact mechanism of action of 10-ADP is not well understood. However, it is believed to interact with proteins and enzymes through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. Additionally, it has been suggested that 10-ADP may also interact with other biological molecules such as DNA and lipids.
Biochemical and Physiological Effects
10-ADP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, as well as to modulate the activity of certain proteins. Additionally, 10-ADP has been shown to have an effect on the expression of certain genes, as well as to affect the levels of certain hormones.
实验室实验的优点和局限性
10-ADP has a number of advantages for use in laboratory experiments. It is a relatively stable compound, and it is easy to synthesize in a laboratory setting. Additionally, 10-ADP has a low toxicity and is not known to be carcinogenic or mutagenic. However, 10-ADP does have some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are a number of potential future directions for research involving 10-ADP. For example, further research could be conducted to better understand the exact mechanism of action of 10-ADP, as well as to determine its potential therapeutic applications. Additionally, further research could be conducted to explore the potential use of 10-ADP in drug development, as well as to study its effects on the expression of certain genes. Finally, further research could be conducted to explore the potential use of 10-ADP in other areas of scientific research, such as in the study of the structure and function of proteins and enzymes.
合成方法
10-ADP can be synthesized in a variety of ways. The most common method is a two-step synthesis process, which involves the reaction of a primary amine with an alkyl halide, followed by the reaction of the resulting secondary amine with an aldehyde or ketone. The first step of the reaction involves the formation of an imine, which is then reduced to an amine using a reducing agent such as sodium borohydride. The second step involves the reaction of the secondary amine with an aldehyde or ketone to form 10-ADP.
属性
IUPAC Name |
N'-[2-[4-(10-aminodecyl)piperazin-1-yl]ethyl]decane-1,10-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H57N5/c27-17-13-9-5-1-3-7-11-15-19-29-20-22-31-25-23-30(24-26-31)21-16-12-8-4-2-6-10-14-18-28/h29H,1-28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOASMMITGLMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCCCCCCCN)CCNCCCCCCCCCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H57N5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-(4-{2-[(10-Aminodecyl)amino]ethyl}piperazin-1-yl)decan-1-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B6605383.png)

![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)
![3-[2-(4-chlorophenyl)phenyl]piperazin-2-one](/img/structure/B6605419.png)

![1-[4-(1-aminoethyl)piperidin-1-yl]-2-cyclopropyl-2-(4-fluorophenyl)ethan-1-one hydrochloride](/img/structure/B6605436.png)

![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)




![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)